molecular formula C15H17ClN6O B11281164 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11281164
M. Wt: 332.79 g/mol
InChI Key: GLSVKHBALGTQKA-UHFFFAOYSA-N
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Description

3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Preparation Methods

The synthesis of 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This disruption of the cell cycle machinery ultimately results in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives such as:

  • 4-amino-1-methyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
  • 1-methyl-3-(4-chlorophenyl)-4-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidine
  • 3-(4-chlorophenyl)-1-methyl-4-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C15H17ClN6O

Molecular Weight

332.79 g/mol

IUPAC Name

3-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-3-10(16)4-6-11)20-15(21-14)17-7-2-8-23/h3-6,9,23H,2,7-8H2,1H3,(H2,17,19,20,21)

InChI Key

GLSVKHBALGTQKA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCCO

Origin of Product

United States

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